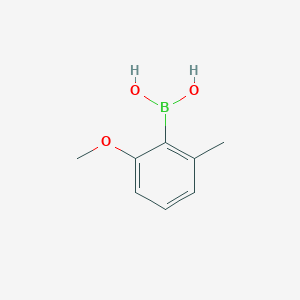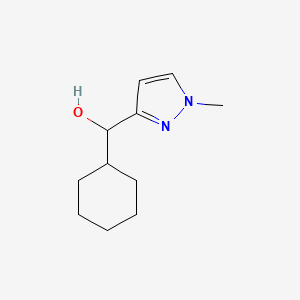
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Vue d'ensemble
Description
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the CAS Number: 1483270-16-1 . It has a molecular weight of 194.28 and its IUPAC name is cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is 1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is an oil . It has a molecular weight of 194.28 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol has been utilized in the synthesis of new chemical entities. For example, it has been involved in the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of cyclic dipeptidyl ureas (Sañudo et al., 2006). Additionally, it has contributed to the generation of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing its versatility in organic synthesis (Hote & Lokhande, 2014).
2. Complex Formation in Coordination Chemistry
This compound plays a critical role in coordination chemistry, particularly in the formation of complexes with metals. Research has demonstrated its effectiveness in creating Cobalt(II) complexes, which are instrumental in studying molecular structures and reactivity (Choi et al., 2015).
3. Contributions to Polymer Chemistry
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is also significant in polymer chemistry. It has been used in the copolymerization of cyclohexene-3-yl methyl methacrylate with styrene, aiding in the understanding of monomer reactivity ratios and thermal properties of polymers (Barim et al., 2014).
4. Heterocyclic Chemistry
In heterocyclic chemistry, this compound is instrumental in synthesizing diverse heterocyclic structures, such as (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanone, expanding the library of heterocyclic compounds (Cao et al., 2008).
5. Development of Eco-Friendly Synthesis Strategies
It has been used in the development of eco-friendly synthesis strategies for new heterocyclic carboxylic α-amino esters, emphasizing sustainable and economical methods in organic synthesis (Mabrouk et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
cyclohexyl-(1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBYFMSDLULMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



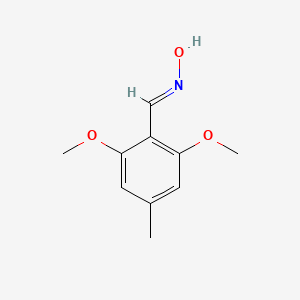

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

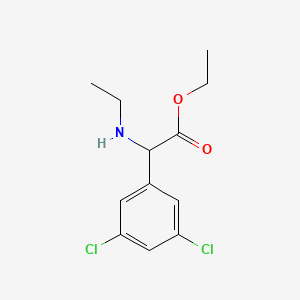
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
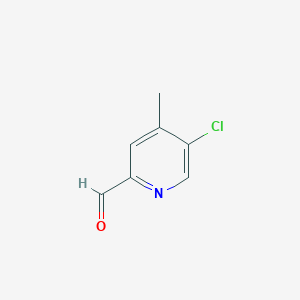
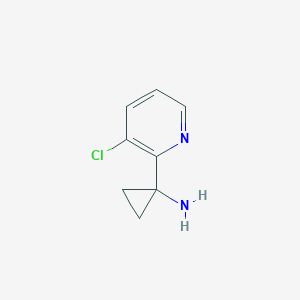
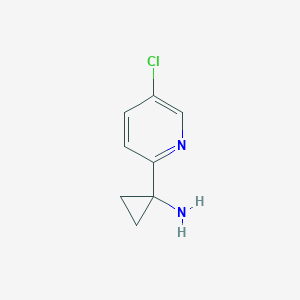
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
